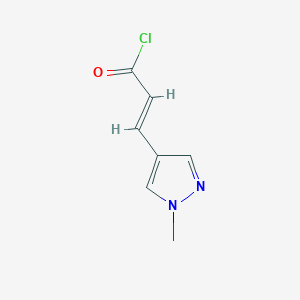![molecular formula C17H15FN4O2 B2833830 1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3-fluorophenyl)urea CAS No. 1060283-56-8](/img/structure/B2833830.png)
1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3-fluorophenyl)urea, also known as DMPFU, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a serine/threonine kinase that plays a key role in cell proliferation, differentiation, and survival. DMPFU has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Applications De Recherche Scientifique
Quadruple Hydrogen Bonding and Dimerization
Research has shown that ureidopyrimidinones exhibit strong dimerization capabilities via quadruple hydrogen bonding in both solid states and solutions. These characteristics are crucial for the development of supramolecular assemblies, which have applications in materials science and nanotechnology. For instance, 6-methyl-2-butylureidopyrimidone demonstrates a high dimerization constant, making it an attractive building block for supramolecular chemistry (Beijer et al., 1998).
Sensitivity to Fluoride and Lead Ions
The compound's derivatives have been investigated for their sensitivity to fluoride anions and lead cations. These findings are significant for environmental monitoring and the development of sensors that can detect these ions in various matrices. Specifically, a 2-Ureido-4[1H]-pyrimidinone quadruple hydrogen-bonded assembly exhibited a sensitive response to fluoride and lead, showcasing potential for creating selective ion sensors (Yu et al., 2011).
Stability and Lifetime of Dimeric Assemblies
The stability and lifetime of these quadruple hydrogen-bonded dimers have been studied to understand their potential in creating stable supramolecular structures. These investigations provide insights into the kinetics of assembly and disassembly, which are vital for designing responsive materials and devices (Söntjens et al., 2000).
Synthesis and Reactivity
The synthesis of cyclic urea adducts and their reactivity have been explored for the development of new chemical entities and reactions. Such studies are foundational in medicinal chemistry and the synthesis of novel organic compounds with potential biological activities. For example, research on the synthesis and spectroscopic studies of some cyclic urea adducts of triphenyl-tin and -lead halides provides valuable data for the field of organometallic chemistry (Aitken & Onyszchuk, 1985).
Propriétés
IUPAC Name |
1-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-(3-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c1-10-6-7-14-19-11(2)15(16(23)22(14)9-10)21-17(24)20-13-5-3-4-12(18)8-13/h3-9H,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOMTBJYXAFXFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)NC3=CC(=CC=C3)F)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B2833752.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide hydrochloride](/img/structure/B2833756.png)



![N-(diphenylmethyl)-5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2833761.png)


![N6-((tetrahydrofuran-2-yl)methyl)-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2833765.png)
![N'-[(1E)-(4-methanesulfonylphenyl)methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B2833768.png)

![Methyl 4-(4-{[2-(allyloxy)-1-naphthyl]methyl}piperazino)-3-nitrobenzenecarboxylate](/img/structure/B2833770.png)
